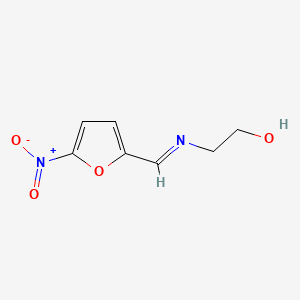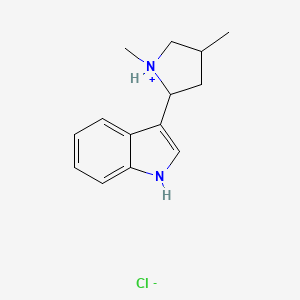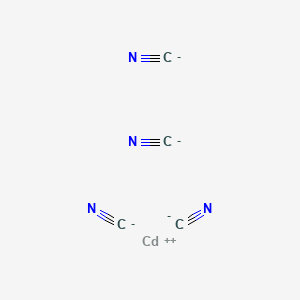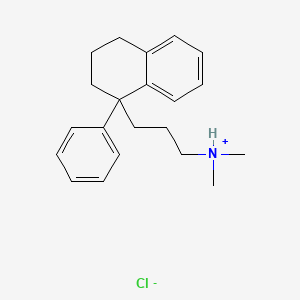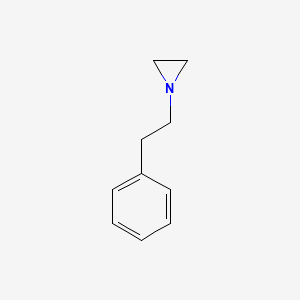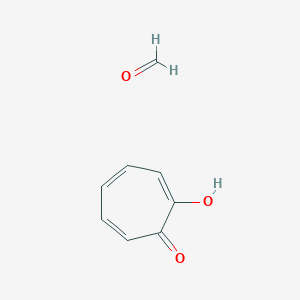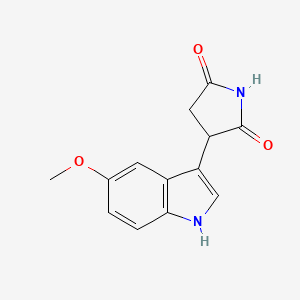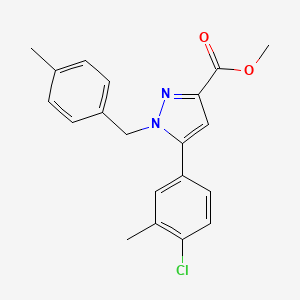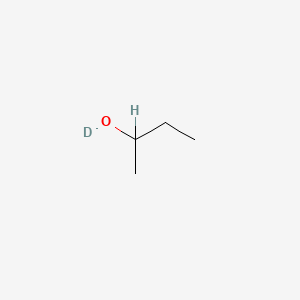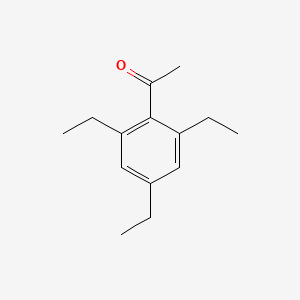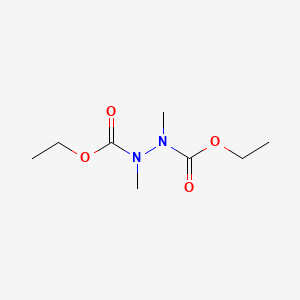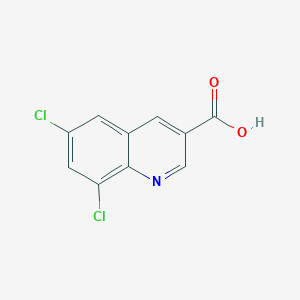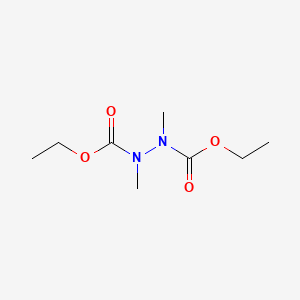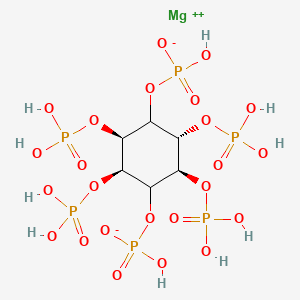
Magnesium fytate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium fytate, also known as magnesium phytate, is a compound formed by the complexation of magnesium ions with phytic acid. Phytic acid, also known as myo-inositol hexakisphosphate, is a naturally occurring substance found in plant seeds. This compound is known for its ability to chelate positively charged ions, making it a significant compound in various biological and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium fytate can be synthesized by reacting phytic acid with magnesium salts under controlled conditions. The reaction typically involves dissolving phytic acid in water and then adding a magnesium salt, such as magnesium chloride or magnesium sulfate, to the solution. The mixture is then stirred and heated to facilitate the formation of this compound. The reaction conditions, such as pH, temperature, and concentration, are carefully controlled to optimize the yield and purity of the product .
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of high-purity phytic acid and magnesium salts, along with advanced equipment to control reaction parameters. The product is then purified through filtration, washing, and drying to obtain high-quality this compound suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium fytate undergoes several types of chemical reactions, including:
Complexation: This compound can form complexes with other metal ions, such as calcium and zinc, due to its chelating properties.
Common Reagents and Conditions
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Magnesium fytate has a wide range of applications in scientific research, including:
Wirkmechanismus
Magnesium fytate exerts its effects primarily through its ability to chelate metal ions. This chelation process involves the binding of this compound to positively charged ions, forming stable complexes. This mechanism is crucial in various biological processes, such as mineral absorption and enzyme activity regulation . The molecular targets and pathways involved include the inhibition of mineral absorption in the gastrointestinal tract and the modulation of enzyme activities through metal ion chelation .
Vergleich Mit ähnlichen Verbindungen
Magnesium fytate can be compared with other similar compounds, such as:
Calcium fytate: Similar to this compound, calcium fytate is formed by the complexation of calcium ions with phytic acid.
Zinc fytate: Zinc fytate is another similar compound with chelating properties.
This compound is unique due to its higher solubility and its specific interactions with magnesium ions, making it a valuable compound in various applications .
Eigenschaften
CAS-Nummer |
35046-95-8 |
|---|---|
Molekularformel |
C6H16MgO24P6 |
Molekulargewicht |
682.32 g/mol |
IUPAC-Name |
magnesium;[(2S,3S,5S,6R)-4-[hydroxy(oxido)phosphoryl]oxy-2,3,5,6-tetraphosphonooxycyclohexyl] hydrogen phosphate |
InChI |
InChI=1S/C6H18O24P6.Mg/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);/q;+2/p-2/t1-,2-,3?,4?,5-,6+;/m1./s1 |
InChI-Schlüssel |
IWEDUKDKQUXPLH-NFJZTGFVSA-L |
Isomerische SMILES |
[C@H]1([C@H](C([C@H]([C@H](C1OP(=O)(O)[O-])OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)[O-])OP(=O)(O)O)OP(=O)(O)O.[Mg+2] |
Kanonische SMILES |
C1(C(C(C(C(C1OP(=O)(O)[O-])OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)[O-])OP(=O)(O)O)OP(=O)(O)O.[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


